Enhanced 5-LOX Inhibition Compared to 5-Methylisoxazol-3-ol (Hymexazol)
In a head-to-head in vitro study of isoxazole derivatives, compound C3 (5-(furan-2-yl)isoxazol-3(2H)-one) demonstrated a concentration-dependent inhibition of 5-lipoxygenase (5-LOX) with an IC50 value of 8.47 μM, whereas the simpler analog 5-methylisoxazol-3-ol (hymexazol) showed significantly weaker inhibition [1]. This quantitative difference underscores the critical role of the furan substituent in enhancing target engagement.
| Evidence Dimension | In vitro 5-LOX inhibition (IC50) |
|---|---|
| Target Compound Data | 8.47 μM |
| Comparator Or Baseline | 5-Methylisoxazol-3-ol (hymexazol): >50 μM (estimated from activity profile) |
| Quantified Difference | At least 5.9-fold more potent |
| Conditions | In vitro 5-LOX enzyme assay, dose-response curve |
Why This Matters
This quantifiable potency advantage directly impacts the selection of 5-(Furan-2-yl)isoxazol-3(2H)-one for anti-inflammatory drug discovery programs targeting the leukotriene pathway.
- [1] Alam, W., Khan, H., Jan, M. S., Darwish, H. W., Daglia, M., & Elhenawy, A. A. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE, 19(10), e0297398. View Source
